2-AMINO-5-(2-METHOXYPHENYL)NICOTINIC ACID
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Overview
Description
2-Amino-5-(2-methoxyphenyl)nicotinic acid is a heterocyclic aromatic compound that belongs to the class of nicotinic acids. It is characterized by the presence of an amino group at the second position and a methoxyphenyl group at the fifth position of the nicotinic acid ring. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2-methoxyphenyl)nicotinic acid typically involves the condensation of o-phenylenediamine with 5-methoxysalicaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-(2-methoxyphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-amino-5-(2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Amino-5-methoxybenzoic acid: Shares a similar structure but lacks the nicotinic acid moiety.
2-Amino-5-methylbenzoic acid: Similar structure with a methyl group instead of a methoxy group.
2-Amino-5-arylazo-6-aryl substituted nicotinic acid: Contains additional aryl groups, leading to different chemical properties and biological activities
Uniqueness: 2-Amino-5-(2-methoxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a methoxyphenyl group on the nicotinic acid ring makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-amino-5-(2-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(14)15-7-8/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSHIZXMOVRESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687125 |
Source
|
Record name | 2-Amino-5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-95-7 |
Source
|
Record name | 2-Amino-5-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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